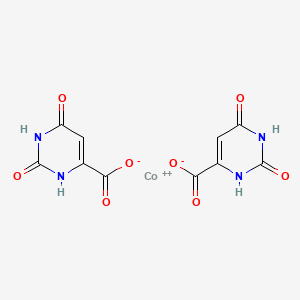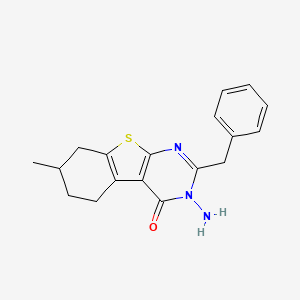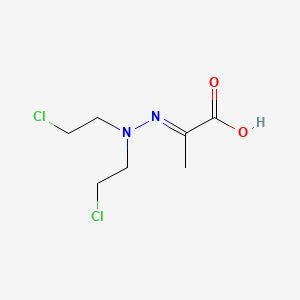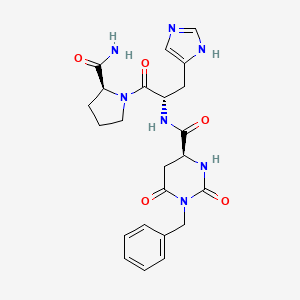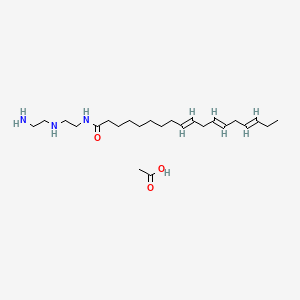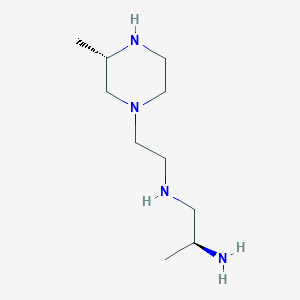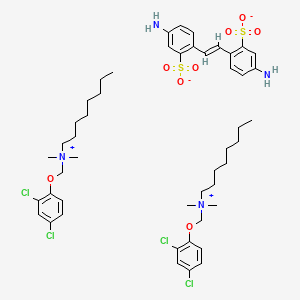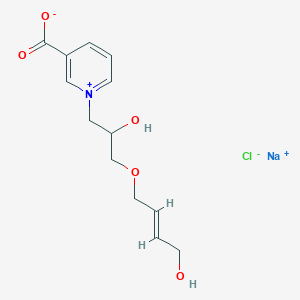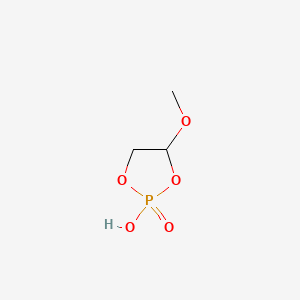
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide typically involves the reaction of hydroxybenzoate with triethylamine chlorophosphate . This method yields a colorless to pale yellow liquid that is soluble in organic solvents and exhibits good stability . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphates.
Reduction: It can be reduced under specific conditions to yield phosphite derivatives.
Substitution: Common reagents such as phenyl Grignard reagents can react with this compound to form substituted products.
Esterification: It is used in esterification reactions for cyclic phosphate synthesis.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide involves its role as a catalyst in phosphorylation reactions. It facilitates the transfer of phosphate groups to target molecules, thereby modifying their chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphoester bonds .
Comparación Con Compuestos Similares
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar applications, particularly in the synthesis of biocompatible polymers.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Known for its use in esterification reactions and synthesis of cyclic phosphates.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form stable phosphoester bonds, making it highly valuable in various fields of research and industry .
Propiedades
Número CAS |
5695-96-5 |
|---|---|
Fórmula molecular |
C3H7O5P |
Peso molecular |
154.06 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O5P/c1-6-3-2-7-9(4,5)8-3/h3H,2H2,1H3,(H,4,5) |
Clave InChI |
HRMMXGHYEGOZAK-UHFFFAOYSA-N |
SMILES canónico |
COC1COP(=O)(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
